AF 594 carboxylic acid

Immunofluorescence Antibody labeling Fluorescence microscopy

Pre-activated NHS ester stocks hydrolyze within hours, causing lot-to-lot variability and wasted reagent. AF 594 carboxylic acid is the hydrolytically stable free acid, storable for >2 years and activated on demand via EDC/NHS chemistry for precise control over the degree of labeling. • 2-5× higher conjugate quantum yield vs. Texas Red at matched F/P ratios; brightness enables detection of <1,000 antigens/cell in flow cytometry. • pH-insensitive emission (pH 4-10) ensures consistent signal across fixation, permeabilization, and acidic wash steps. • Single stock generates NHS ester, azide, alkyne, DBCO, and tetrazine derivatives-reducing procurement complexity. Validated for dSTORM/STED super-resolution, 4-color fixed-cell imaging, and 561 nm laser flow cytometry panels with minimal spillover into the FITC/AF 488 channel.

Molecular Formula C47H64N4O11S2
Molecular Weight 925.2 g/mol
Cat. No. B12373513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 594 carboxylic acid
Molecular FormulaC47H64N4O11S2
Molecular Weight925.2 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C
InChIInChI=1S/C35H34N2O11S2.2C6H15N/c1-34(2)14-19(16-49(42,43)44)22-10-25-29(12-27(22)36(34)5)48-30-13-28-23(20(17-50(45,46)47)15-35(3,4)37(28)6)11-26(30)31(25)21-8-7-18(32(38)39)9-24(21)33(40)41;2*1-4-7(5-2)6-3/h7-15H,16-17H2,1-6H3,(H3-,38,39,40,41,42,43,44,45,46,47);2*4-6H2,1-3H3
InChIKeyHVIUCQATZFBKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF 594 Carboxylic Acid: Core Spectroscopic Identity for Red-Channel Fluorophore Procurement


AF 594 carboxylic acid (Alexa Fluor 594 carboxylic acid, CAS 2148906-06-1, molecular formula C₃₅H₃₄N₂O₁₁S₂, molecular weight 722.78) is the non-reactive, free-acid form of the sulfonated rhodamine-class red-fluorescent dye Alexa Fluor 594. It exhibits an absorption maximum at approximately 590 nm and an emission maximum near 617 nm in aqueous solution, placing it in the orange-red region of the visible spectrum [1]. The dye is characterized by a high molar extinction coefficient (ε ≈ 92,000 M⁻¹cm⁻¹) and a quantum yield of approximately 0.66, yielding a per-dye brightness value unmatched by traditional spectrally analogous dyes such as Texas Red . The carboxylic acid moiety enables covalent conjugation to primary amines on biomolecules via in situ activation (e.g., EDC/NHS chemistry), making this compound the preferred starting material for custom bioconjugate synthesis where control over the degree of labeling, linker chemistry, or sequential derivatization is required .

Why AF 594 Carboxylic Acid Cannot Be Trivially Replaced by Spectrally Similar or In-Class Red Fluorophores


Substituting AF 594 carboxylic acid with a spectrally similar dye (e.g., Texas Red, Cy3.5, or DyLight 594) or with a different reactive form of the same fluorophore (e.g., AF 594 NHS ester) introduces quantifiable risks to experimental reproducibility. First, the carboxylic acid form is chemically distinct from amine-reactive NHS esters: it is hydrolytically stable during long-term storage and can be selectively activated on demand, whereas NHS esters undergo spontaneous hydrolysis in aqueous buffers with half-lives on the order of minutes to hours, precluding pre-formulation or delayed use [1]. Second, protein conjugates prepared from Alexa Fluor 594 consistently demonstrate several-fold higher relative quantum yields than identical conjugates prepared with Texas Red or Texas Red-X at matched degrees of labeling, meaning that spectral similarity does not equate to equivalent fluorescence output in the labeled product [2]. Third, AF 594 exhibits pH-insensitive fluorescence from pH 4 to 10, whereas widely used dyes such as fluorescein and certain cyanine-class alternatives show marked intensity loss outside neutral pH, compromising signal quantification in acidic subcellular compartments or during acidic wash steps . These three dimensions—chemical form stability, conjugate brightness retention, and pH robustness—collectively preclude simple generic interchange at the procurement stage without re-validation of the entire labeling and detection workflow.

AF 594 Carboxylic Acid: Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


Conjugate Brightness: AF 594 Carboxylic Acid-Derived IgG Conjugates Are ~5-Fold Brighter Than Texas Red-X Conjugates at Matched Dye-to-Protein Ratios

When goat anti-mouse IgG F(ab′)₂ fragments were conjugated with AF 594 and Texas Red-X at similar fluorophore-to-protein ratios (F/P ≈ 4.2 and 4.2, respectively), the AF 594 conjugate exhibited a relative quantum yield (RQY) of 0.56 compared to only 0.12 for the Texas Red-X conjugate—a 4.7-fold advantage [1]. For whole IgG (GAM), the AF 594 conjugate showed RQY of 0.53 versus Texas Red-X RQY of 0.27, representing a 2.0-fold difference. For transferrin conjugates, AF 594 yielded RQY 0.36 compared to Texas Red RQY of only 0.09, a 4.0-fold difference. These measurements were made with absorbance-matched solutions at the excitation wavelength, ensuring that the reported RQY ratios directly reflect emitted photon counts per labeled biomolecule [1].

Immunofluorescence Antibody labeling Fluorescence microscopy

Photostability Under Continuous Illumination: AF 594 Conjugates Retain >85% Fluorescence After 10 Seconds, Enabling Extended Imaging Protocols

In quantitative photobleaching experiments using fixed bovine pulmonary artery endothelial (BPAE) cells stained with AF 594-IgG conjugates and mounted in PBS alone (no antifade), AF 594 retained 86% of its initial fluorescence after 10 seconds of continuous illumination. Even after 90 seconds of continuous exposure, 26% of the fluorescence signal remained [1]. In contrast, Texas Red and Texas Red-X conjugates showed substantially faster photobleaching kinetics under identical conditions, with their fluorescence decaying to background levels more rapidly—a conclusion consistently reported across multiple independent studies [1]. This photostability advantage is intrinsic to the sulfonated rhodamine core structure of AF 594, which minimizes dye-dye stacking and singlet-oxygen-mediated degradation that plague conventional rhodamine and cyanine dyes at high substitution densities [1].

Photostability Confocal microscopy Time-lapse imaging

pH-Insensitive Fluorescence Across pH 4–10: AF 594 Outperforms Fluorescein-Class and Certain Cyanine Dyes in Acidic Compartments

AF 594 carboxylic acid and its bioconjugates maintain quantitatively stable absorption and emission profiles across the physiologically and experimentally relevant pH range of 4 to 10 [1]. This behavior contrasts sharply with fluorescein (FITC), whose fluorescence intensity drops by >50% when pH falls below 7.0 due to protonation of the xanthene chromophore, and with certain cyanine dyes whose emission is modulated by pH-dependent aggregation [2]. The sulfonate groups on the AF 594 rhodamine core enforce high aqueous solubility and prevent pH-dependent stacking interactions, ensuring that the dye's brightness per conjugated molecule remains constant regardless of whether the labeled target traffics through acidic endosomes (pH ~5.5–6.0), lysosomes (pH ~4.5–5.0), or the neutral cytosol [1].

pH stability Lysosomal imaging Endocytosis assays

Carboxylic Acid Form Enables On-Demand Activation: Shelf-Stable Storage vs. Hydrolytically Labile NHS Ester Alternatives

The carboxylic acid form of AF 594 is indefinitely stable when stored dry at –20°C protected from light, whereas the corresponding NHS ester (succinimidyl ester) undergoes spontaneous hydrolysis in solution with a half-life of approximately 30–60 minutes in pH 8.3 bicarbonate buffer at room temperature, and even the dry NHS ester has a limited shelf life of 6–12 months [1]. For laboratories performing infrequent or small-batch custom conjugations, the carboxylic acid form allows procurement in larger, cost-effective quantities without risk of reagent inactivation over time. Activation to the amine-reactive species is performed just prior to use via standard EDC/NHS chemistry in anhydrous DMF or DMSO, yielding an in situ-generated NHS ester that reacts with primary amines on the target biomolecule under the same mild conditions (pH 7.2–8.5, room temperature, 1–2 hours) as the pre-formed NHS ester [1].

Bioconjugation chemistry Custom labeling Reagent stability

Multicolor Compatibility: Superior Spectral Separation from Green-Channel Dyes Compared to Cy3 and TRITC

AF 594 conjugates provide better color separation from green-fluorescing dyes (e.g., AF 488, FITC) than Cy3, TRITC, or DyLight 549 conjugates, as demonstrated by reduced spillover into the green detection channel in flow cytometry and fluorescence microscopy . The emission maximum of AF 594 at ~617 nm is red-shifted by approximately 50 nm relative to Cy3 (~570 nm) and TRITC (~580 nm), placing it cleanly within the PE-Texas Red or PE-CF594 detector channel on standard flow cytometers equipped with 561 nm or 594 nm laser lines [1]. This spectral separation enables four-color imaging protocols (e.g., DAPI + AF 488 + AF 594 + AF 647) with minimal cross-talk compensation, whereas substituting Cy3 or TRITC for AF 594 in the same panel introduces significant green-channel bleed-through that requires aggressive computational compensation and degrades the signal-to-noise ratio of the AF 488 channel .

Multiplex immunofluorescence Spectral unmixing Flow cytometry panel design

AF 594 Carboxylic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Custom Antibody and Protein Bioconjugation via In Situ EDC/NHS Activation

When laboratories require flexible, small-batch custom labeling of antibodies, recombinant proteins, or peptides with precise control over the final degree of labeling, AF 594 carboxylic acid is the optimal starting material. The stable carboxylic acid form can be stored for >2 years and activated on demand using EDC/NHS chemistry in anhydrous DMF, generating the amine-reactive NHS ester in situ immediately before conjugation [1]. This avoids the lot-to-lot variability and hydrolysis-driven inactivation associated with pre-formed NHS ester stocks. The resulting conjugates exhibit 2- to 5-fold higher relative quantum yield than Texas Red conjugates at matched fluorophore-to-protein ratios, as established by the foundational Panchuk-Voloshina study [2].

Multi-Color Fixed-Cell Immunofluorescence Microscopy with DAPI / AF 488 / AF 594 / AF 647 Quadruple Labeling

AF 594 carboxylic acid-derived conjugates are directly validated for four-color fixed-cell imaging protocols. The emission maximum at 617 nm places AF 594 cleanly between AF 488 (520 nm) and AF 647 (668 nm), enabling simultaneous visualization of four targets with minimal spectral crosstalk [1]. The dye's pH insensitivity (pH 4–10) ensures consistent signal intensity across fixation and permeabilization steps, while its photostability (86% fluorescence retention after 10 s continuous illumination) permits multi-plane z-stack acquisition without signal decay [2]. These properties make AF 594 the default red-channel fluorophore for super-resolution techniques including dSTORM and STED, where photostability and high photon output per switching cycle are critical .

Flow Cytometry Panel Design: Red Channel Occupancy with Minimal Compensation into FITC/AF 488

In flow cytometry panels employing the standard 488 nm and 561 nm laser configuration, AF 594 occupies the PE-Texas Red detector channel (610/20 nm bandpass) with substantially lower spillover into the FITC/AF 488 channel compared to Cy3, TRITC, or DyLight 549 . This reduced spectral overlap minimizes the compensation matrix correction factors, preserving the dynamic range of the green channel for low-abundance antigen detection. The high extinction coefficient (92,000 M⁻¹cm⁻¹) and quantum yield (0.66) of AF 594 translate into a per-fluorophore brightness that enables detection of antigens expressed at <1,000 copies per cell when conjugated at optimal F/P ratios [1].

Click Chemistry and Bioorthogonal Labeling Workflows Using AF 594 Carboxylic Acid as the Core Fluorophore Scaffold

AF 594 carboxylic acid serves as the universal precursor for synthesizing an array of bioorthogonal reactive derivatives—including AF 594 azide, AF 594 alkyne, AF 594 DBCO, and AF 594 tetrazine—via simple carbodiimide-mediated coupling of the carboxylic acid to amine-functionalized click-chemistry handles . Procuring the carboxylic acid form rather than individual pre-derivatized click reagents enables laboratories to generate multiple functional variants from a single stock, reducing procurement complexity and per-reagent cost. The copper-free click variants (DBCO, tetrazine) derived from this scaffold retain the full brightness and photostability profile of the parent AF 594 chromophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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